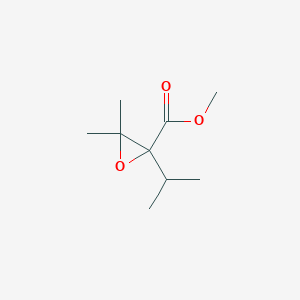![molecular formula C9H13F2N3 B13163422 1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13163422.png)
1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine is a chemical compound with the molecular formula C9H13F2N3 It is characterized by the presence of a difluorocyclopentyl group attached to a pyrazol-4-amine moiety
Preparation Methods
The synthesis of 1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:
Formation of the difluorocyclopentyl group:
Attachment of the difluorocyclopentyl group to a pyrazole ring: This step involves the formation of a carbon-nitrogen bond between the difluorocyclopentyl group and the pyrazole ring. This can be achieved through nucleophilic substitution reactions or other suitable coupling reactions.
Final modifications: The final step involves any necessary modifications to the compound to achieve the desired purity and properties.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under suitable conditions to form corresponding oxidized products. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a lead compound for drug development.
Industry: The compound may have applications in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, but it generally involves binding to target proteins or enzymes, modulating their activity, and affecting downstream signaling pathways. Further research is needed to fully elucidate the detailed mechanism of action.
Comparison with Similar Compounds
1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
- N-({1-[(3,3-Difluorocyclopentyl)methyl]cyclopentyl}methyl)cyclopropanamine
- (3,3-Difluorocyclopentyl)methylamine
These compounds share structural similarities but may differ in their chemical properties, reactivity, and potential applications
Properties
Molecular Formula |
C9H13F2N3 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-[(3,3-difluorocyclopentyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H13F2N3/c10-9(11)2-1-7(3-9)5-14-6-8(12)4-13-14/h4,6-7H,1-3,5,12H2 |
InChI Key |
PHRFRKUDYSFXJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CN2C=C(C=N2)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


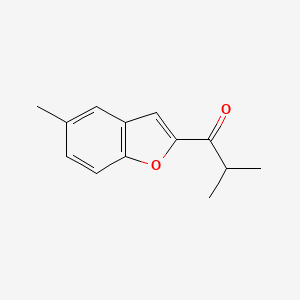
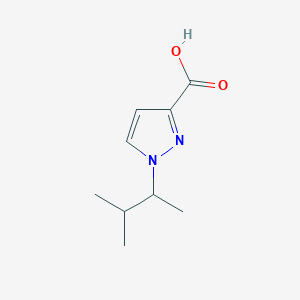
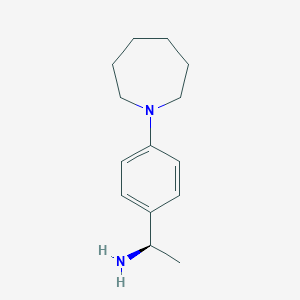


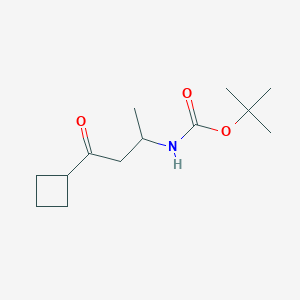
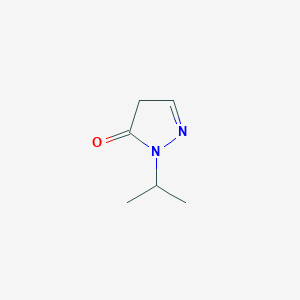
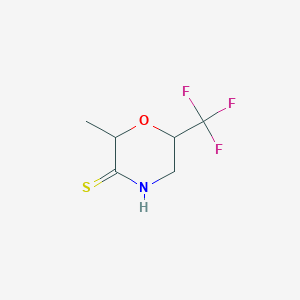

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid](/img/structure/B13163427.png)
![[(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol](/img/structure/B13163432.png)


